molecular formula C10H12BrNO B12092190 6-Bromo-8-methylchroman-4-amine

6-Bromo-8-methylchroman-4-amine

Cat. No.: B12092190
M. Wt: 242.11 g/mol
InChI Key: VEJHXMNKVWTQKH-UHFFFAOYSA-N
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Description

6-Bromo-8-methylchroman-4-amine is a chemical compound with the molecular formula C10H12BrNO and a molecular weight of 242.11 g/mol . It is a derivative of chroman, a bicyclic compound that consists of a benzene ring fused to a tetrahydropyran ring. The presence of a bromine atom at the 6th position and a methyl group at the 8th position, along with an amine group at the 4th position, gives this compound its unique chemical properties.

Preparation Methods

The synthesis of 6-Bromo-8-methylchroman-4-amine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

. These methods ensure the availability of the compound in large quantities for research and industrial applications.

Chemical Reactions Analysis

6-Bromo-8-methylchroman-4-amine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

6-Bromo-8-methylchroman-4-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-8-methylchroman-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, chroman derivatives have been shown to exhibit antidiabetic, anticancer, and anti-inflammatory activities by targeting specific enzymes and signaling pathways .

Comparison with Similar Compounds

6-Bromo-8-methylchroman-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

6-bromo-8-methyl-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H12BrNO/c1-6-4-7(11)5-8-9(12)2-3-13-10(6)8/h4-5,9H,2-3,12H2,1H3

InChI Key

VEJHXMNKVWTQKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1OCCC2N)Br

Origin of Product

United States

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